molecular formula C10H11BO3 B3041979 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde CAS No. 4463-41-6

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Cat. No.: B3041979
CAS No.: 4463-41-6
M. Wt: 190.01 g/mol
InChI Key: AMQBUMNOSGJNQL-UHFFFAOYSA-N
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Description

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11BO3. It is known for its unique structure, which includes a benzaldehyde moiety attached to a 1,3,2-dioxaborinane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can be synthesized from 4-tolylboronic acid and 1,3-propanediol. The reaction involves the formation of a cyclic ester, which is facilitated by the presence of a boron atom. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid.

    Reduction: 4-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating reactions such as the formation of boron-oxygen or boron-nitrogen bonds. These interactions are crucial in its role as a catalyst and in the development of boron-based drugs .

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzeneboronic acid: Similar structure but lacks the dioxaborinane ring.

    4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but contains a dioxolane ring instead of a dioxaborinane ring.

Uniqueness

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications requiring specific boron interactions .

Properties

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQBUMNOSGJNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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